Aminopicoline (2-Amino-4-methylpyridine, CAS 695-34-1) is a highly versatile substituted aminopyridine characterized by an amino group at the 2-position and a methyl group at the 4-position of the pyridine ring. Commercially procured as a high-purity crystalline solid, it is primarily utilized as a critical pharmaceutical intermediate, a potent isoform-selective enzyme inhibitor, and an auxiliary ligand in coordination chemistry . Its specific steric profile, robust hydrogen-bonding capacity, and predictable reactivity in N-acylation and nucleophilic substitution make it a staple precursor for advanced drug discovery and supramolecular synthesis workflows. Unlike generic pyridine derivatives, its electron-donating 4-methyl group provides precise structural anchoring, making it an indispensable building block for applications requiring strict stereochemical and electronic control .
Substituting 2-amino-4-methylpyridine with unsubstituted 2-aminopyridine or other picoline isomers (such as 2-amino-6-methylpyridine) fundamentally alters the molecule's binding thermodynamics and steric profile, leading to failure in precision applications. In enzymatic and pharmaceutical workflows, the absence of the 4-methyl group eliminates critical anchoring interactions with target residues (such as Glu592 in nitric oxide synthases), resulting in a severe loss of isoform selectivity and an increase in off-target toxicity [1]. In synthetic and materials science applications, utilizing alternative isomers shifts the bulk tolerance and electronic distribution of the pyridine ring. This prevents successful functionalization at the 6-position for radiotracer development and disrupts the predictable hydrogen-bonding networks required for the precise assembly of coordination polymers [2].
2-Amino-4-methylpyridine demonstrates potent, low-nanomolar inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 6 nM, significantly outperforming baseline non-selective inhibitors. Crucially, the presence of the 4-methyl group drives a 6.9-fold in vivo selectivity for iNOS over endothelial NOS (eNOS), a differentiation not achieved by unsubstituted 2-aminopyridine . This selectivity is driven by specific steric interactions with the enzyme's active site [1].
| Evidence Dimension | iNOS vs eNOS selectivity |
| Target Compound Data | IC50 = 6 nM (iNOS); 6.9-fold in vivo selectivity over eNOS |
| Comparator Or Baseline | Unsubstituted 2-aminopyridine / non-selective NOS inhibitors |
| Quantified Difference | >6-fold improved selectivity profile |
| Conditions | in vitro RAW 264.7 cell assays and conscious rat models |
High iNOS selectivity prevents off-target cardiovascular side effects (like blood pressure elevation) when used as a biochemical tool or pharmaceutical precursor.
When utilized as a terminal building block in double-headed aminopyridine derivatives, 2-amino-4-methylpyridine provides critical steric and electronic interactions with the Glu592 residue and heme D-ring propionate. Derivatives utilizing this specific head group achieve nNOS binding affinities (Ki) as low as 24 nM, with massive 2822-fold selectivity over eNOS, whereas analogs lacking the specific 4-methyl substitution or utilizing asymmetric tails show poor potency [1].
| Evidence Dimension | Binding affinity (Ki) and isoform selectivity |
| Target Compound Data | Ki = 24 nM (nNOS); 2822-fold selectivity over eNOS |
| Comparator Or Baseline | Asymmetric aminopyridines lacking the specific double-head configuration |
| Quantified Difference | Up to 5-fold improved potency and >2000x eNOS selectivity |
| Conditions | X-ray crystallography and in vitro binding assays |
Procuring the exact 4-methyl substituted isomer is mandatory for synthesizing highly selective neurological drug candidates targeting nNOS without disrupting vascular eNOS.
The 2-amino-4-methylpyridine scaffold exhibits specific bulk tolerance at the 6-position, allowing for the introduction of large radiolabeled groups (e.g., 18F-alkyl chains) without destroying the pharmacophore. Alkylated derivatives synthesized from this precursor maintain potent iNOS inhibition (IC50 ~28 nM), whereas modifications to the 4-methyl position or alkene insertions drastically diminish binding potency [1].
| Evidence Dimension | Pharmacophore retention post-alkylation |
| Target Compound Data | Retains IC50 ~28 nM after 6-position substitution |
| Comparator Or Baseline | Modifications at the 4-position or alkene insertions |
| Quantified Difference | Complete retention of low-nanomolar potency vs. diminished binding |
| Conditions | Nucleophilic substitution and in vitro iNOS binding assays |
Ensures that downstream radiolabeling processes yield viable, high-affinity PET tracers for in vivo imaging of iNOS activation.
As an auxiliary ligand in transition metal complexes, 2-amino-4-methylpyridine drives the formation of one-dimensional anionic copper-malonate polymeric chains. In contrast, substitution with 2-aminopyrimidine under identical aqueous synthesis conditions yields only mononuclear complexes, demonstrating the distinct structure-directing role of the 4-methylpyridine ring through optimized non-covalent and hydrogen-bonding networks [1].
| Evidence Dimension | Supramolecular topology |
| Target Compound Data | 1D anionic polymeric chains |
| Comparator Or Baseline | 2-aminopyrimidine (Mononuclear complexes) |
| Quantified Difference | Polymeric vs. mononuclear structural outcome |
| Conditions | Aqueous media synthesis with copper(II) chloride and malonic acid |
Critical for materials scientists requiring specific polymeric topologies and predictable crystal packing in the design of metal-organic frameworks (MOFs) or coordination polymers.
Where this compound is the right choice for in vitro and in vivo studies requiring potent suppression of inducible nitric oxide synthase without triggering eNOS-mediated cardiovascular side effects, leveraging its 6.9-fold selectivity [1].
As a primary building block for double-headed nNOS inhibitors, where the 4-methyl group is strictly required to anchor the molecule within the enzyme's active site and achieve >2000x selectivity over eNOS [2].
For the generation of 18F-labeled imaging agents, leveraging the compound's 6-position bulk tolerance to maintain pharmacophore affinity post-alkylation during radiochemical synthesis [3].
As an auxiliary ligand in transition metal chemistry to predictably drive the formation of 1D polymeric chains rather than discrete mononuclear complexes, essential for advanced materials engineering [4].
Acute Toxic;Irritant;Health Hazard